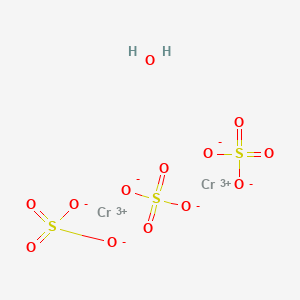

Chromium (III) sulfate hydrate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

chromium(3+);trisulfate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Cr.3H2O4S.H2O/c;;3*1-5(2,3)4;/h;;3*(H2,1,2,3,4);1H2/q2*+3;;;;/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVIYQADEXNCDCB-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Cr+3].[Cr+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cr2H2O13S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Hydrates of Chromium(III) Sulfate: Properties, Synthesis, and Characterization

Abstract

This technical guide provides a comprehensive exploration of the various hydrates of chromium(III) sulfate, compounds of significant interest in diverse scientific fields, from materials science to drug development. The subtle interplay of water molecules with the chromium(III) ion gives rise to a fascinating array of compounds with distinct physicochemical properties. This document delves into the coordination chemistry, synthesis, and detailed characterization of the primary hydrates of chromium(III) sulfate, offering researchers, scientists, and drug development professionals a thorough understanding of these versatile inorganic compounds. The guide emphasizes the causality behind experimental choices and provides detailed, actionable protocols for the synthesis and analysis of these hydrates, ensuring scientific integrity and reproducibility.

Introduction to Chromium(III) Sulfate and its Hydrates

Chromium(III) sulfate is an inorganic compound with the general formula Cr₂(SO₄)₃·xH₂O, where 'x', the degree of hydration, can range from 0 to 18.[1] This seemingly simple variation in water content has a profound impact on the compound's properties, most notably its color, solubility, and chemical reactivity.[1] The underlying reason for these differences lies in the coordination chemistry of the chromium(III) ion, specifically the dynamic exchange between water molecules and sulfate ions within the chromium coordination sphere.[1] The most well-characterized and commonly encountered forms are the anhydrous salt, the pentadecahydrate (15-hydrate), and the octadecahydrate (18-hydrate).[1] Understanding the unique characteristics of each hydrate is paramount for their effective application in research and development.

Physicochemical Properties of Chromium(III) Sulfate Hydrates

The distinct properties of the anhydrous, pentadecahydrate, and octadecahydrate forms of chromium(III) sulfate are summarized below. These differences are a direct consequence of the varying coordination environments of the chromium(III) ion.

| Property | Anhydrous Chromium(III) Sulfate | Chromium(III) Sulfate Pentadecahydrate | Chromium(III) Sulfate Octadecahydrate |

| Chemical Formula | Cr₂(SO₄)₃ | Cr₂(SO₄)₃·15H₂O | Cr₂(SO₄)₃·18H₂O |

| Molar Mass | 392.18 g/mol [1] | 662.45 g/mol [1] | 716.45 g/mol [1] |

| CAS Number | 10101-53-8[2] | 10031-37-5[2] | 13520-66-6[2] |

| Appearance | Reddish-brown crystals or violet powder[1] | Green solid[1] | Violet crystals[1] |

| Crystal System | Rhombohedral[3] | - | - |

| Density | 3.10 g/cm³[4] | 1.86 g/cm³[4] | 1.709 g/cm³[4] |

| Solubility in Water | Insoluble (dissolves with a reducing agent)[1] | Readily soluble[1] | 120 g/100 mL at 20 °C[1] |

| Melting/Decomposition | Decomposes > 700 °C[4] | Loses 10 H₂O at 100 °C[5] | Loses 12 H₂O at 100 °C[1] |

Coordination Chemistry and Isomerism: The Origin of Color

The striking color difference between the violet and green hydrates of chromium(III) sulfate is a direct manifestation of coordination isomerism.[1] This phenomenon arises from the arrangement of ligands—in this case, water molecules and sulfate ions—around the central chromium(III) ion.

-

Violet Hexaaquachromium(III) Ion: In its solid state, the octadecahydrate is more accurately represented by the formula [Cr(H₂O)₆]₂(SO₄)₃·6H₂O.[2] This formulation indicates that six water molecules are directly coordinated to each of the two chromium(III) ions, forming the violet-colored complex cation, hexaaquachromium(III), [Cr(H₂O)₆]³⁺.[2] The remaining six water molecules are lattice water, held within the crystal structure by hydrogen bonds. When dissolved in cold water, this violet complex ion persists.[2]

-

Green Sulfato-Complexes: Upon heating a solution of the violet octadecahydrate, or by heating the solid itself above 70°C, a distinct color change to green is observed.[2] This transformation is due to the displacement of one or more of the coordinated water molecules by sulfate ions, leading to the formation of green-colored sulfato-aqua chromium(III) complexes.[6] Examples of such complexes include [Cr(H₂O)₅(SO₄)]⁺ and [Cr(H₂O)₄(SO₄)₂]⁻.[7] This equilibrium is reversible, though the reversion from the green to the violet form in solution can be slow, sometimes taking days or weeks at room temperature.[6]

Caption: Reversible equilibrium between violet and green chromium(III) complexes.

Synthesis of Chromium(III) Sulfate Hydrates: Experimental Protocols

The ability to synthesize specific hydrates of chromium(III) sulfate is crucial for their application in research. The following protocols provide detailed, step-by-step methodologies for the preparation of the octadecahydrate, pentadecahydrate, and anhydrous forms.

Synthesis of Violet Chromium(III) Sulfate Octadecahydrate (Cr₂(SO₄)₃·18H₂O)

This synthesis involves the reduction of a hexavalent chromium source in the presence of sulfuric acid.

Materials:

-

Sodium dichromate (Na₂Cr₂O₇·2H₂O)

-

Concentrated sulfuric acid (H₂SO₄)

-

Ethanol (C₂H₅OH)

-

Deionized water

-

Ice bath

Procedure:

-

In a fume hood, dissolve a stoichiometric amount of sodium dichromate in deionized water in a beaker.

-

Carefully and slowly add concentrated sulfuric acid to the solution while cooling the beaker in an ice bath to manage the exothermic reaction.[1]

-

While maintaining cooling and stirring, slowly add ethanol dropwise. The solution will change color from orange to green as the chromium(VI) is reduced to chromium(III).

-

Once the reaction is complete (the orange color has disappeared), gently heat the solution to evaporate some of the solvent and concentrate the solution.

-

Allow the concentrated solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Collect the violet crystals of Cr₂(SO₄)₃·18H₂O by vacuum filtration.

-

Wash the crystals with a small amount of cold ethanol to remove any soluble impurities.[1]

-

Dry the crystals in a desiccator over a suitable drying agent.

Caption: Experimental workflow for the synthesis of chromium(III) sulfate octadecahydrate.

Synthesis of Green Chromium(III) Sulfate Pentadecahydrate (Cr₂(SO₄)₃·15H₂O)

This hydrate is typically prepared by the controlled thermal dehydration of the octadecahydrate.

Materials:

-

Chromium(III) sulfate octadecahydrate (Cr₂(SO₄)₃·18H₂O)

-

Oven or heating mantle with temperature control

-

Shallow dish (e.g., evaporating dish)

Procedure:

-

Spread a thin layer of finely ground chromium(III) sulfate octadecahydrate in a shallow dish.

-

Place the dish in an oven preheated to a constant temperature of approximately 80-90°C.[2]

-

Heat the sample for several hours, periodically removing it to cool in a desiccator and weigh.

-

Monitor the color change from violet to green, which indicates the formation of the pentadecahydrate.[1]

-

Continue heating until a constant weight is achieved, signifying the complete conversion to the pentadecahydrate. The theoretical weight loss for the removal of three water molecules should be calculated and used as a guideline.

Synthesis of Anhydrous Chromium(III) Sulfate (Cr₂(SO₄)₃)

Further heating of the lower hydrates yields the anhydrous form.

Materials:

-

Chromium(III) sulfate pentadecahydrate (Cr₂(SO₄)₃·15H₂O) or octadecahydrate (Cr₂(SO₄)₃·18H₂O)

-

High-temperature oven or furnace

-

Crucible

Procedure:

-

Place the hydrated chromium(III) sulfate in a crucible.

-

Heat the crucible in an oven or furnace at a temperature above 300°C.

-

Continue heating until a constant weight is achieved, indicating the complete removal of all water of hydration.

-

The final product will be a reddish-brown or violet powder.[1]

Characterization of Chromium(III) Sulfate Hydrates

A suite of analytical techniques is essential to confirm the identity, purity, and specific hydration state of the synthesized chromium(III) sulfate.

Thermogravimetric Analysis (TGA)

TGA is a powerful technique for determining the water content of the hydrates by measuring the change in mass as a function of temperature.

-

Expected Results for Cr₂(SO₄)₃·18H₂O: The TGA curve will show a multi-step weight loss corresponding to the removal of the 18 water molecules. The initial weight loss, corresponding to the lattice water, will occur at a lower temperature, followed by the loss of the coordinated water at higher temperatures.

-

Expected Results for Cr₂(SO₄)₃·15H₂O: The initial major weight loss will be smaller than that of the 18-hydrate, corresponding to the loss of its 15 water molecules.

-

Decomposition: At temperatures above 700°C, the anhydrous sulfate will decompose to chromium(III) oxide (Cr₂O₃).[4]

X-ray Diffraction (XRD)

Spectroscopic Characterization

5.3.1. UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is particularly useful for observing the different coordination environments of the chromium(III) ion in solution.

-

[Cr(H₂O)₆]³⁺ (from dissolving Cr₂(SO₄)₃·18H₂O in cold water): The spectrum will show two main absorption bands, with λmax values around 400 nm and 580 nm, characteristic of the violet hexaaquachromium(III) ion.[3]

-

Sulfato-aqua complexes (from dissolving Cr₂(SO₄)₃·15H₂O or heating a solution of the octadecahydrate): The absorption maxima will be shifted to longer wavelengths, and the overall spectrum will differ significantly from that of the hexaaqua ion due to the presence of the green sulfato-complexes.[3]

5.3.2. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy can identify the presence of water and sulfate groups and provide insights into their coordination.

-

Water (H₂O): A broad absorption band around 3400 cm⁻¹ is characteristic of the O-H stretching vibrations of water molecules, and a bending vibration is typically observed around 1630 cm⁻¹.[8]

-

Sulfate (SO₄²⁻): The sulfate ion exhibits characteristic absorption bands around 1100 cm⁻¹.[8] The symmetry of the sulfate ion is lowered upon coordination to the metal center, which can lead to the splitting of this band, providing evidence for inner-sphere sulfato-complexes.

Applications in Research and Drug Development

While the primary industrial applications of chromium(III) sulfate are in leather tanning and as pigments, its unique properties offer potential in more specialized research areas, including those relevant to drug development.

-

Nutritional Supplements: Trivalent chromium is a trace element that may play a role in carbohydrate, lipid, and protein metabolism by potentiating insulin action.[9] Various forms of chromium(III), including picolinate, nicotinate, and chloride, are used in dietary supplements.[4][9] The synthesis and characterization of well-defined chromium(III) compounds, such as the sulfate hydrates, are fundamental to understanding their bioavailability and physiological effects.

-

Catalysis in Organic Synthesis: Chromium-based catalysts are utilized in a variety of organic transformations.[10] The different hydrates of chromium(III) sulfate can serve as precursors for the synthesis of more complex chromium catalysts. Their solubility and reactivity are key parameters in the design of catalytic systems.

-

Development of Chromium-Based Therapeutics: Research into the medicinal applications of chromium compounds is an active area. Chromium(III) complexes have been investigated for their potential antimicrobial and cytotoxic activities.[11][12] A thorough understanding of the fundamental coordination chemistry of chromium(III), as exemplified by its sulfate hydrates, is essential for the rational design of new metallodrugs with specific therapeutic properties. The ability to control the coordination sphere by ligand exchange, as seen in the interconversion of the hydrates, is a key principle in the development of targeted therapeutic agents.

Conclusion

The different hydrates of chromium(III) sulfate are not simply variations in water content but distinct chemical entities with unique structural and physicochemical properties. The interplay between the chromium(III) ion and its surrounding water and sulfate ligands gives rise to a rich coordination chemistry that is readily observable through their distinct colors and spectroscopic signatures. A thorough understanding of their synthesis and characterization, as detailed in this guide, is essential for any researcher or scientist working with these compounds. The principles of coordination chemistry and the analytical techniques described herein provide a solid foundation for the controlled preparation and confident identification of the desired chromium(III) sulfate hydrate for any given application, from fundamental research to the development of novel materials and therapeutic agents.

References

-

National Institutes of Health, Office of Dietary Supplements. (2022, June 2). Chromium: Fact Sheet for Health Professionals. Retrieved from [Link]

-

National Institutes of Health, National Center for Biotechnology Information. (n.d.). Chromium Picolinate: Prototype Monograph Summary. In Dietary Supplements Label Database. Retrieved from [Link]

-

Examine.com. (n.d.). Chromium benefits, dosage, and side effects. Retrieved from [Link]

-

Vitalabs. (n.d.). Chromium Picolinate - Special Formulations. Retrieved from [Link]

-

Wikipedia. (n.d.). Chromium(III) sulfate. Retrieved from [Link]

-

Microbioz India. (2024, July 16). The Role of Chromium element in Pharmaceutical Research. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). 5 uv and visible absorption spectra of chromium complex ions. Retrieved from [Link]

- North, M., & North, M. (2015). Chromium-based Catalysts. In Sustainable Catalysis: With Non-endangered Metals, Part 1. The Royal Society of Chemistry.

- Scordari, F., & Ventruti, G. (2017). FTIR transmission spectroscopy of sideronatrite, a sodium-iron hydrous sulfate. Mineralogical Magazine, 81(1), 125-135.

-

Synthetika. (n.d.). Chromium (III) Sulfate - 100g. Retrieved from [Link]

-

Sciencemadness Wiki. (2018, November 6). Chromium(III) sulfate. Retrieved from [Link]

- Pradyot, P. (2013). Handbook of Inorganic Chemicals. McGraw-Hill.

- Bishop, J. L., Lane, M. D., Dyar, M. D., & Brown, A. J. (2011). Methods to analyze metastable and microparticulate hydrated and hydrous iron sulfate minerals. American Mineralogist, 96(10), 1531-1542.

- Alpers, C. N., & Nordstrom, D. K. (2011). Vibrational, X-ray absorption, and Mössbauer spectra of sulfate minerals from the weathered massive sulfide deposit at Iron Mountain, California. Geochimica et Cosmochimica Acta, 75(6), 1545-1563.

- Atkinson, T. D., Fjellvåg, H., & Kjekshus, A. (2000). Synthesis, structure, and properties of chromium(III) sulfates.

- Hug, S. J. (1999). An in Situ ATR-FTIR Investigation of Sulfate Bonding Mechanisms on Goethite. Journal of Colloid and Interface Science, 214(2), 361-370.

- Demertzis, M. A., & Koukounaraki, A. (2020). Chromium Coordination Compounds with Antimicrobial Activity: Synthetic Routes, Structural Characteristics, and Antibacterial Activity. The Open Medicinal Chemistry Journal, 14(1).

- Figgis, B. N., & Lewis, J. (1964). Spectra of Cr(III) complexes. An inorganic chemistry experiment.

- Elloumi, J., Mnif, S., Akacha, N., & Aifa, S. (2018). Cytotoxic effect of the chromium compounds.

-

ResearchGate. (n.d.). Calculated lattice parameters for hydrated metal sulfates from the... | Download Table. Retrieved from [Link]

- Eisinger, J., & Mertz, W. (2012). Bioavailability of chromium(III)-supplements in rats and humans. Journal of Inorganic Biochemistry, 114, 53-58.

-

Science made alive: Chemistry/Experiments. (n.d.). Anhydrous chromium(III) sulfate from concentrated sulphuric acid?. Retrieved from [Link]

-

Prime Scholars. (2022, September 28). American Journal of Drug Delivery and Therapeutics Productive and Fast Evacuation of Chromium (VI) Utilizing Modern Waste Inferr. Retrieved from [Link]

-

Scribd. (n.d.). Preparation of Chromium (III) Potassium Sulfate Dodecahydrate. Retrieved from [Link]

-

National Institutes of Health, PubChem. (n.d.). Chromic Sulfate | Cr2(SO4)3 | CID 24930. Retrieved from [Link]

-

Crystal growing wiki. (2025, January 26). Chromium(III) sulfate. Retrieved from [Link]

-

National Institutes of Health, PubChem. (n.d.). Chromic sulfate pentadecahydrate | Cr2H30O27S3 | CID 197887. Retrieved from [Link]

-

ResearchGate. (n.d.). The UV-Vis spectra of Cr complexes | Download Scientific Diagram. Retrieved from [Link]

-

CORE. (1979, March 1). Stability of chromium (III) sulfate in atmospheres containing oxygen and sulfur. Retrieved from [Link]

-

Scribd. (n.d.). Experiment 6 | PDF | Chromium | Coordination Complex. Retrieved from [Link]

-

SciSpace. (1979, March 1). Stability of chromium (III) sulfate in atmospheres containing oxygen and sulfur. Retrieved from [Link]

-

Physical Chemistry (PChem). (2020, November 26). 20 4 Electronic Spectra of Complexes - b UV-Vis of hexaamminechromium(III). Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Chromium(III) sulfate - Wikipedia [en.wikipedia.org]

- 3. uv visible absorption spectra of chromium compounds complex ions spectra of chromate(VI) dichromate(VI) hexaaquachromium(III) ion Cr3+(aq) hexaamminechromium(III) ion colour hexaaquachromium(II) ion Co2+(aq) peak wavelengths in spectra diagramsDoc Brown's chemistry revision notes [docbrown.info]

- 4. Chromium Picolinate: Prototype Monograph Summary - Dietary Supplements - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Chromium(III) sulfate - Sciencemadness Wiki [sciencemadness.org]

- 7. benchchem.com [benchchem.com]

- 8. Chromic sulfate pentadecahydrate | 10031-37-5 | Benchchem [benchchem.com]

- 9. Chromium - Health Professional Fact Sheet [ods.od.nih.gov]

- 10. books.rsc.org [books.rsc.org]

- 11. Chromium Coordination Compounds with Antimicrobial Activity: Synthetic Routes, Structural Characteristics, and Antibacterial Activity [openmedicinalchemistryjournal.com]

- 12. researchgate.net [researchgate.net]

CAS number for Chromium (III) sulfate pentadecahydrate

An In-depth Technical Guide to Chromium (III) Sulfate Pentadecahydrate (CAS: 10031-37-5)

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Chromium (III) sulfate pentadecahydrate, identified by the CAS Number 10031-37-5, is a specific hydrate of the inorganic compound with the general formula Cr₂(SO₄)₃.[1][2][3] This green crystalline solid is one of several stable hydrated forms of chromic sulfate and is a compound of significant interest in industrial chemistry, environmental science, and materials research.[1][4] Its utility ranges from traditional applications in leather tanning and pigments to serving as a crucial reference material in advanced environmental remediation and toxicological studies.[5][6]

This guide provides a comprehensive technical overview of Chromium (III) sulfate pentadecahydrate. It moves beyond a simple recitation of facts to explore the causality behind its properties, the rationale for specific experimental protocols, and its nuanced role in scientific inquiry. For professionals in drug development and biological research, understanding the precise nature of this trivalent chromium source is paramount, particularly in distinguishing its behavior from the high toxicity of hexavalent chromium.

Section 1: Physicochemical Properties and Structural Context

A compound's utility is fundamentally dictated by its physical and chemical characteristics. For a hydrated salt like Chromium (III) sulfate pentadecahydrate, the properties are a direct consequence of the coordination chemistry of the chromium ion with both sulfate anions and water molecules.

Core Quantitative Data

The essential physicochemical properties of Chromium (III) sulfate pentadecahydrate are summarized below. These values are foundational for any experimental design, from calculating molar concentrations for solutions to predicting thermal behavior.

| Property | Value | Source(s) |

| CAS Number | 10031-37-5 | [1][2][7] |

| Chemical Formula | Cr₂(SO₄)₃·15H₂O | [4][8] |

| Molar Mass | 662.4 g/mol | [4][8] |

| Appearance | Green crystals or solid | [1][4] |

| Density | ~1.86 g/cm³ | [5][9] |

| Solubility | Soluble in water, insoluble in alcohol | [2][4] |

| Thermal Behavior | Begins to lose water molecules at 100 °C | [2][4] |

The Family of Chromium (III) Sulfate Hydrates

Chromium (III) sulfate exists in multiple hydration states, and the pentadecahydrate is an intermediate form. The relationship between these hydrates is primarily governed by temperature. The most hydrated stable form is the octadecahydrate (Cr₂(SO₄)₃·18H₂O), which typically appears as violet crystals.[1] Heating this 18-hydrate above 70°C drives off three water molecules to yield the green 15-hydrate.[1][10] Further heating will produce lower hydrates and eventually the anhydrous, violet-colored Cr₂(SO₄)₃.[1] This thermal dependency is a critical consideration for storage and handling, as inadvertent heating can alter the material's composition and properties.

Caption: Thermal relationship between major hydrates of Chromium (III) sulfate.

Structural Elucidation: The Basis of Trustworthiness

To trust a compound in a research setting, its structure must be unequivocally verified. While basic properties are useful, advanced analytical techniques provide the definitive atomic-level description necessary for rigorous science.

-

Single-Crystal X-ray Diffraction: This is the gold standard for determining the precise three-dimensional arrangement of atoms. For Chromium (III) sulfate pentadecahydrate, this technique would reveal the coordination geometry around the chromium (III) ions, the nature of the hydrogen bonding network between the water molecules and sulfate ions, and the overall crystal packing.[4] Such data is invaluable for computational modeling and understanding structure-property relationships.[4]

-

X-ray Absorption Spectroscopy (XAS): This technique is particularly powerful for probing the local electronic and geometric structure around the chromium atom. It can confirm the +3 oxidation state and is expected to show an octahedral coordination environment where the chromium ion is bonded to six oxygen atoms from surrounding water and sulfate ligands.[8] XAS provides precise bond lengths and coordination numbers, validating the compound's local structure even in non-crystalline samples.[8]

Section 2: Synthesis and Quality Control

The reliability of any experiment begins with the quality of the starting materials. Understanding the synthesis of Chromium (III) sulfate pentadecahydrate provides insight into potential impurities and the rationale behind quality control protocols.

Synthesis Protocol: Reduction of Hexavalent Chromium

A prevalent and industrially significant method for producing chromium (III) sulfate involves the chemical reduction of a hexavalent chromium source, such as sodium dichromate, in the presence of sulfuric acid.[1][10] This process is not only a synthesis method but also a detoxification pathway, as it converts highly toxic Cr(VI) to the less toxic Cr(III).

Objective: To synthesize Chromium (III) sulfate pentadecahydrate from a Cr(VI) precursor.

Methodology:

-

Dissolution: Dissolve a stoichiometric amount of sodium dichromate (Na₂Cr₂O₇) in distilled water.

-

Acidification: While cooling the solution in an ice bath to manage the exothermic reaction, carefully and slowly add concentrated sulfuric acid (H₂SO₄).[10] The solution will be a characteristic orange color.

-

Reduction: Slowly introduce a reducing agent, such as sulfur dioxide (SO₂) gas or an aqueous solution of sodium bisulfite (NaHSO₃). The choice of a reducing agent is critical; SO₂ is efficient but requires robust ventilation, while others like glucose can also be used.[10] The reaction's progress is visually evident by a color change from orange to a deep green or blue-green, indicating the formation of Cr(III) ions.[10]

-

Crystallization: Gently heat the resulting solution to reduce its volume and encourage crystallization upon cooling. The initial crystals formed are often the violet octadecahydrate, [Cr(H₂O)₆]₂(SO₄)₃·6H₂O.[1]

-

Conversion to Pentadecahydrate: Filter the violet crystals. To achieve the target pentadecahydrate, heat the collected octadecahydrate crystals in an oven at a controlled temperature above 70°C but below 100°C until the color change to green is complete and the mass is constant.[1][10]

Caption: Experimental workflow for the synthesis of Chromium (III) sulfate hydrates.

Quality Control: A Self-Validating Assay

To ensure the synthesized material is of high purity and has the correct identity, a quantitative analysis is essential. A redox titration to determine the chromium content serves as a robust, self-validating protocol.

Principle: This assay confirms the concentration of chromium in the final product. By comparing the experimental chromium percentage to the theoretical value for Cr₂(SO₄)₃·15H₂O, one can verify the purity and hydration state. An accurately weighed sample is oxidized to Cr(VI) (dichromate), which is then titrated with a standardized reducing agent.

Section 3: Applications in Scientific Research

The utility of Chromium (III) sulfate pentadecahydrate in a research context stems from its role as a well-defined, water-soluble source of trivalent chromium.

Environmental Science

In environmental research, the primary concern with chromium is the highly toxic and mobile hexavalent form (Cr(VI)).[6] Remediation strategies often focus on reducing Cr(VI) to the much less toxic and less mobile Cr(III). Chromium (III) sulfate pentadecahydrate is frequently used in laboratory studies to:

-

Simulate Post-Remediation Scenarios: Researchers use this compound to spike soil or water samples with a known concentration of Cr(III).[6]

-

Study Long-Term Stability: These spiked samples are then subjected to various environmental conditions (e.g., presence of oxidizing agents like manganese dioxide) to determine the potential for the stabilized Cr(III) to re-oxidize back to toxic Cr(VI).[6]

-

Assess Bioavailability and Transport: It helps in evaluating the leaching potential and mobility of Cr(III) in soil and groundwater systems.[6]

Biological & Pre-clinical Research

Chromium is a trace element that has been implicated in glucose metabolism and insulin signaling.[8] While some studies explore Cr(III) compounds as nutritional supplements, this area is fraught with complexity and requires careful consideration of the underlying biochemistry and toxicology.

-

Source of Cr(III): In laboratory settings, Chromium (III) sulfate pentadecahydrate can serve as a soluble, reliable source of Cr(III) for in-vitro studies investigating its biological mechanisms.

-

Toxicological Considerations: A critical aspect of trustworthiness in this field is acknowledging the potential risks. While Cr(III) itself has low toxicity, there is evidence that it can be oxidized to the carcinogenic Cr(VI) form within cells.[8] This potential for intracellular oxidation is a major safety concern for any therapeutic or supplementary application and must be a central consideration in experimental design.

Caption: Potential intracellular pathway and toxicological concern for Cr(III).

Section 4: Safety, Handling, and Storage

Adherence to strict safety protocols is non-negotiable when working with any chemical compound. Trivalent chromium compounds are irritants and require careful management.[8][11]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, nitrile gloves, and a lab coat, to prevent eye and skin contact.[11]

-

Handling: Handle the solid material in a well-ventilated area or a chemical fume hood to avoid inhaling dust. Minimize dust generation during weighing and transfer.[11][12]

-

Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place.[8][11] Keep it away from incompatible substances like strong oxidizing agents.

-

Spills and Disposal: In case of a spill, sweep up the solid material carefully to avoid creating dust and place it in a suitable container for disposal.[11] Aqueous waste containing chromium should not be discharged directly into the sewer. It should be treated (e.g., by raising the pH to precipitate chromium (III) hydroxide) and disposed of as hazardous waste according to local regulations.[13]

References

-

Wikipedia. Chromium(III) sulfate. [Link]

-

BYJU'S. Chromium (III) Sulfate Properties. [Link]

-

Cole-Parmer. Material Safety Data Sheet - Chromium (III) Sulfate Hydrate. [Link]

-

ChemWhat. CHROMIUM SULFATE CAS#: 10031-37-5. [Link]

-

Testbook. Chromium III Sulfate formula. [Link]

-

PubChem - NIH. Chromic Sulfate | Cr2(SO4)3 | CID 24930. [Link]

-

Sciencemadness Wiki. Chromium(III) sulfate. [Link]

-

PubChem - NIH. Chromic sulfate pentadecahydrate | Cr2H30O27S3 | CID 197887. [Link]

Sources

- 1. Chromium(III) sulfate - Wikipedia [en.wikipedia.org]

- 2. Chromic Sulfate | Cr2(SO4)3 | CID 24930 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Chromic sulfate pentadecahydrate | Cr2H30O27S3 | CID 197887 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. byjus.com [byjus.com]

- 6. benchchem.com [benchchem.com]

- 7. chemwhat.com [chemwhat.com]

- 8. Chromic sulfate pentadecahydrate | 10031-37-5 | Benchchem [benchchem.com]

- 9. pw.live [pw.live]

- 10. benchchem.com [benchchem.com]

- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 12. assets.thermofisher.com [assets.thermofisher.com]

- 13. Chromium(III) sulfate - Sciencemadness Wiki [sciencemadness.org]

Crystal structure of Chromium (III) sulfate octadecahydrate

An In-depth Technical Guide on the Crystal Structure of Chromium (III) Sulfate Octadecahydrate

Authored by a Senior Application Scientist

This guide provides a comprehensive examination of the crystal structure of chromium (III) sulfate octadecahydrate, Cr₂(SO₄)₃·18H₂O. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's physicochemical properties, the intricacies of its atomic arrangement, and the state-of-the-art experimental methodologies used for its structural elucidation.

Introduction to Chromium (III) Sulfate and its Hydrates

Chromium (III) sulfate is an inorganic compound with the general formula Cr₂(SO₄)₃·xH₂O, where 'x' can range from 0 to 18.[1][2][3] The degree of hydration significantly influences the compound's properties, including its color, solubility, and chemical reactivity.[1] Among its various hydrated forms, the octadecahydrate (Cr₂(SO₄)₃·18H₂O) is a well-characterized, violet crystalline solid.[1][2][4] Understanding the precise three-dimensional structure of this compound is fundamental to explaining its behavior and unlocking its potential in various applications, from its traditional use in leather tanning and as a pigment to emerging roles in catalysis and the development of novel therapeutic agents.[5]

The distinct violet color of the octadecahydrate is a direct consequence of the electronic transitions within the d-orbitals of the chromium (III) ion, which is dictated by its immediate coordination environment.[1][6] As this guide will detail, the chromium ion exists as a hexaaqua complex, a key feature that defines the structure and chemistry of this compound.

Physicochemical and Structural Properties

The properties of chromium (III) sulfate octadecahydrate are intrinsically linked to its crystal structure. The arrangement of atoms and molecules in the solid state governs its macroscopic characteristics.

Key Properties

The fundamental properties of the octadecahydrate are summarized in the table below, providing a comparative view of its key characteristics.

| Property | Value | Reference(s) |

| Chemical Formula | Cr₂(SO₄)₃·18H₂O | [1] |

| Descriptive Formula | [Cr(H₂O)₆]₂(SO₄)₃·6H₂O | [2][7] |

| Molar Mass | 716.45 g/mol | [1][8] |

| Appearance | Violet crystals | [1][2] |

| Crystal System | Reported as cubic | [4] |

| Density | ~1.709 g/cm³ | [8][9] |

| Solubility | Readily soluble in water and alcohol | [4][10] |

| Melting Point | Decomposes upon heating (loses water molecules) | [8][10] |

The Coordination Sphere and Crystal Lattice

The crystal structure of chromium (III) sulfate octadecahydrate is a classic example of coordination chemistry in the solid state. The structure is not a simple arrangement of Cr³⁺ and SO₄²⁻ ions with water molecules filling voids. Instead, it is a highly ordered ionic lattice built from complex ions and molecules of crystallization.

-

The Cationic Complex : The central feature of the structure is the hexaaquachromium(III) cation, [Cr(H₂O)₆]³⁺.[2][6] In this complex, the chromium (III) ion is octahedrally coordinated to six water molecules, which act as ligands. This stable coordination complex is the chromophore responsible for the compound's characteristic violet color.[6]

-

Anions and Water of Crystallization : The crystal lattice is formed by two of these [Cr(H₂O)₆]³⁺ complex cations, three sulfate (SO₄²⁻) anions, and six additional water molecules that are not directly coordinated to the chromium ions. These are referred to as water of crystallization.[2][7]

-

Hydrogen Bonding : An extensive network of hydrogen bonds exists between the coordinated water molecules, the sulfate anions, and the water of crystallization. This network is crucial for the stability of the overall crystal structure, holding the ionic constituents together in a well-defined, repeating three-dimensional pattern.

Experimental Protocol: Crystal Structure Determination by Single-Crystal X-ray Diffraction

The definitive method for elucidating the atomic arrangement of a crystalline solid is Single-Crystal X-ray Diffraction (SC-XRD).[11][12] This technique allows for the precise determination of bond lengths, bond angles, and the overall packing of molecules in the crystal lattice.[13] The following protocol outlines the self-validating workflow required to determine the structure of chromium (III) sulfate octadecahydrate.

Causality in Experimental Design

The success of an SC-XRD experiment is contingent on the quality of the initial crystal. A well-ordered, single crystal will produce a sharp, well-defined diffraction pattern, which is essential for an accurate structure solution.[14][15] Cryo-cooling is employed not only to protect the crystal from potential damage by the X-ray beam but also to reduce thermal vibrations of the atoms, resulting in higher resolution data.[16]

Step-by-Step Methodology

-

Crystal Growth:

-

Prepare a saturated aqueous solution of chromium (III) sulfate octadecahydrate.

-

Allow the solvent to evaporate slowly and undisturbed at a constant temperature. This method encourages the formation of large, well-ordered single crystals. Note that chromium (III) sulfate solutions can sometimes form a viscous syrup, which may complicate crystallization.[17]

-

Harvest violet, octahedral, or cubic-shaped crystals that are clear and free of visible defects.[4][10]

-

-

Crystal Selection and Mounting:

-

Under a polarizing microscope, select a suitable crystal, ideally 0.1-0.3 mm in size, with sharp edges and uniform extinction.[14]

-

Carefully affix the selected crystal to the tip of a glass fiber or a cryo-loop using a minimal amount of inert oil (e.g., Paratone-N).[15]

-

Mount the fiber onto a goniometer head on the diffractometer.[12]

-

-

Data Collection:

-

Cool the crystal to a low temperature (typically 100 K) using a nitrogen or helium cryostream to minimize thermal motion and radiation damage.[16]

-

Center the crystal in the X-ray beam (e.g., Mo Kα or Cu Kα radiation).[16]

-

Collect a series of diffraction images by rotating the crystal in the X-ray beam.[13] The detector (e.g., CCD or CMOS) records the position and intensity of the diffracted X-ray spots.[16]

-

-

Data Processing:

-

The collected diffraction spots are indexed to determine the unit cell parameters (a, b, c, α, β, γ) and the Bravais lattice.[18]

-

The systematic absences in the diffraction pattern are analyzed to determine the crystal's space group.[14]

-

The intensity of each reflection is integrated and corrected for experimental factors (e.g., Lorentz-polarization effects, absorption).

-

-

Structure Solution and Refinement:

-

The "phase problem" is solved using computational methods (e.g., direct methods or Patterson methods) to generate an initial electron density map.[16]

-

An initial atomic model is built into the electron density map.

-

The model is refined using a least-squares algorithm, which iteratively adjusts atomic positions and thermal displacement parameters to achieve the best possible fit between the calculated diffraction pattern (from the model) and the observed experimental data.[15] The quality of the fit is monitored by the R-factor, with a lower value indicating a better fit.

-

-

Validation and Analysis:

-

The final structural model is validated using established crystallographic checks to ensure its chemical and geometric sensibility.

-

The results are typically reported in a standard Crystallographic Information File (CIF) format, containing all relevant information about the structure and the experiment.

-

Relevance in Drug Development and Materials Science

A precise understanding of the crystal structure of compounds like chromium (III) sulfate octadecahydrate is paramount for advancing scientific research.

-

In Coordination Chemistry: The structure provides a perfect textbook example of a hydrated transition metal salt, illustrating fundamental concepts of ligand field theory, coordination geometry, and the role of non-covalent interactions in the solid state.

-

In Materials Science: The compound serves as a precursor for the synthesis of other chromium-based materials, including catalysts and pigments. The properties of these final materials are often dependent on the structure and purity of the starting materials.

-

In Drug Development: While chromium (III) itself is considered an essential trace element involved in metabolic processes, the study of chromium coordination complexes is a growing field of interest.[19] Some chromium (III) complexes have demonstrated significant antimicrobial activity and the ability to interact with biomolecules like DNA.[5] The design of such metallodrugs requires a foundational knowledge of the metal's preferred coordination geometries and how different ligands can be incorporated, information that is derived directly from crystallographic studies of simpler coordination complexes like [Cr(H₂O)₆]³⁺.

Conclusion

The crystal structure of chromium (III) sulfate octadecahydrate, [Cr(H₂O)₆]₂(SO₄)₃·6H₂O, is defined by the octahedral hexaaquachromium(III) complex cation. Its lattice is stabilized by a robust network of ionic interactions and hydrogen bonds involving sulfate anions and additional water molecules of crystallization. The elucidation of this structure through techniques like single-crystal X-ray diffraction provides invaluable insights into the fundamental principles of coordination chemistry and solid-state science. This knowledge is not only academically significant but also serves as a critical foundation for the rational design of new materials and therapeutic agents.

References

-

Chromium(III) sulfate. (2018). Sciencemadness Wiki. Retrieved from [Link]

-

Chromium(III) coordination chemistry. (n.d.). Science made alive. Retrieved from [Link]

-

Chromium(III) sulfate. (n.d.). Wikipedia. Retrieved from [Link]

-

Chromium sulfate octahydrate. (n.d.). PubChem, NIH. Retrieved from [Link]

-

Chromium(III) sulfate. (2024). Crystal growing wiki. Retrieved from [Link]

-

Chromium (III) Sulfate Properties. (n.d.). BYJU'S. Retrieved from [Link]

-

Chromium III Sulfate formula. (n.d.). GeeksforGeeks. Retrieved from [Link]

-

X-ray Diffraction Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved from [Link]

-

Crystal Structure Determination I. (2010). SlideShare. Retrieved from [Link]

-

Outline of a crystal structure determination. (n.d.). Oxford Academic. Retrieved from [Link]

-

Preliminary understanding of experiments on single crystal X-ray crystallography. (n.d.). Indian Chemical Society. Retrieved from [Link]

-

Single Crystal X-ray Diffraction. (n.d.). University of York. Retrieved from [Link]

-

X-ray diffraction experiment – the last experiment in the structure elucidation process. (n.d.). NIH. Retrieved from [Link]

-

Experimental setup for high-pressure single crystal diffraction at... (n.d.). ResearchGate. Retrieved from [Link]

-

Determination of crystal structure by single crystal X-ray diffraction. (n.d.). SlideShare. Retrieved from [Link]

-

Live from the Lab: How to Solve a Crystal Structure. (2024). YouTube. Retrieved from [Link]

-

Crystal Structure Determination & Refinement. (n.d.). Mathematical Crystallography Class Notes. Retrieved from [Link]

- Chromium(III) Sulfate. (2013). In "Handbook of Inorganic Compounds" (Second Edition).

-

mp-19361: Cr2(SO4)3 (Trigonal, R-3, 148). (n.d.). Materials Project. Retrieved from [Link]

-

Chromium(III) sulfate hydrate (Cr2(SO4)3•xH2O)-Crystalline. (n.d.). FUNCMATER. Retrieved from [Link]

-

Chromic Sulfate. (n.d.). PubChem, NIH. Retrieved from [Link]

-

Chromium (III) compounds. (2022). DCCEEW. Retrieved from [Link]

-

Synthesis, structure, and properties of chromium(III) sulfates. (2004). ResearchGate. Retrieved from [Link]

-

Chromium III Sulfate Formula: Properties, Chemical Structure. (2023). Physics Wallah. Retrieved from [Link]

-

Chromium(III) sulfate (Cr2(SO4)3) properties. (n.d.). ChemicalAid. Retrieved from [Link]

-

How is the formula for chromium III sulfate determined? (2016). Quora. Retrieved from [Link]

-

Oxidative Stress and Antimicrobial Activity of Chromium(III) and Ruthenium(II) Complexes on Staphylococcus aureus and Escherichia coli. (n.d.). PMC, NIH. Retrieved from [Link]

-

Cr2(SO4)318H2O molar mass. (n.d.). WebQC.org. Retrieved from [Link]

-

Chromium III Sulfate Formula - Structure, Properties, Uses, Sample Questions. (2023). Vedantu. Retrieved from [Link]

-

CHROMIUM AND CHROMIUM COMPOUNDS. (n.d.). NCBI. Retrieved from [Link]

-

Recent developments in the biochemistry of chromium(III). (2004). PubMed, NIH. Retrieved from [Link]

-

Chromium Sulfate. (n.d.). AMERICAN ELEMENTS. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Chromium(III) sulfate - Wikipedia [en.wikipedia.org]

- 3. wholesale Chromium(III) sulfate hydrate Crystalline - FUNCMATER [funcmater.com]

- 4. Chromium(III) Sulfate [studfile.net]

- 5. Oxidative Stress and Antimicrobial Activity of Chromium(III) and Ruthenium(II) Complexes on Staphylococcus aureus and Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Science made alive: Chemistry/Experiments [woelen.homescience.net]

- 7. Chromium(3+);hydrogen sulfate | 39380-78-4 | Benchchem [benchchem.com]

- 8. Chromium(III) sulfate - Sciencemadness Wiki [sciencemadness.org]

- 9. byjus.com [byjus.com]

- 10. Chromic Sulfate | Cr2(SO4)3 | CID 24930 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 12. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]

- 13. indianchemicalsociety.com [indianchemicalsociety.com]

- 14. academic.oup.com [academic.oup.com]

- 15. fenix.ciencias.ulisboa.pt [fenix.ciencias.ulisboa.pt]

- 16. fiveable.me [fiveable.me]

- 17. Chromium(III) sulfate - Crystal growing [en.crystalls.info]

- 18. khwarizmi.org [khwarizmi.org]

- 19. Recent developments in the biochemistry of chromium(III) - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic properties of Chromium (III) sulfate hydrate

An In-depth Technical Guide to the Spectroscopic Properties of Chromium(III) Sulfate Hydrate

Authored by: A Senior Application Scientist

Introduction

Chromium(III) sulfate, with the general formula Cr₂(SO₄)₃·xH₂O, is a cornerstone compound of chromium chemistry, pivotal in industries ranging from leather tanning to pigment production and catalyst synthesis.[1][2][3] Its chemical behavior and efficacy are deeply rooted in its coordination chemistry, which is dictated by the arrangement of water molecules and sulfate ions around the central chromium(III) ion. The degree of hydration and the nature of this coordination sphere give rise to distinct forms of the compound, most notably a violet form, Cr₂(SO₄)₃·18H₂O, and a green form, which has fewer water molecules.[4][5] The violet hydrate is more accurately described as [Cr(H₂O)₆]₂(SO₄)₃·6H₂O, indicating that the chromium ion exists as the hexaaquachromium(III) complex cation.[4] The green form arises upon heating, where water ligands are replaced by sulfate ions in the inner coordination sphere.[2][5]

This technical guide provides an in-depth exploration of the key spectroscopic techniques used to characterize chromium(III) sulfate hydrate. For researchers, scientists, and drug development professionals, a thorough understanding of these spectroscopic signatures is not merely academic; it is essential for quality control, reaction monitoring, and elucidating structure-function relationships. We will delve into the theoretical underpinnings, provide field-tested experimental protocols, and interpret the resulting data for Ultraviolet-Visible (UV-Vis), Infrared (IR), Raman, and Electron Paramagnetic Resonance (EPR) spectroscopy.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy: Probing d-Orbital Transitions

UV-Vis spectroscopy is the primary technique for investigating the electronic structure of transition metal complexes like chromium(III) sulfate. The characteristic colors of Cr(III) compounds are a direct consequence of electronic transitions between d-orbitals that have been split by the electrostatic field of the surrounding ligands (water and sulfate ions).

Theoretical Basis

The Cr³⁺ ion has a d³ electron configuration. In an octahedral ligand field, such as in the [Cr(H₂O)₆]³⁺ ion, the five degenerate d-orbitals split into a lower-energy t₂g set and a higher-energy e_g set. The ground electronic state is designated as ⁴A₂g. According to crystal field theory, two spin-allowed electronic transitions are expected for octahedral Cr(III) complexes, which correspond to the absorption of photons in the visible region of the electromagnetic spectrum.[6] These transitions are:

-

⁴A₂g → ⁴T₂g

-

⁴A₂g → ⁴T₁g

The energy of the lowest transition (⁴A₂g → ⁴T₂g) directly corresponds to the ligand field splitting parameter, 10Dq.[6] Changes in the ligands coordinated to the Cr(III) center—for instance, the replacement of H₂O with SO₄²⁻ when converting from the violet to the green form—alter the ligand field strength, thus shifting the absorption bands.

Experimental Protocol: UV-Vis Analysis

This protocol ensures the acquisition of high-quality UV-Vis spectra for aqueous solutions of chromium(III) sulfate hydrate.

1.2.1 Instrumentation

-

A dual-beam UV-Vis spectrophotometer (e.g., Beckman DB Spectrophotometer or similar).[6]

-

Matched quartz cuvettes with a 1 cm path length.

1.2.2 Reagent Preparation

-

Analyte Solution: Accurately weigh approximately 0.1 g of chromium(III) sulfate hydrate and dissolve it in 100 mL of deionized water to create a stock solution. Further dilute as necessary to achieve an absorbance maximum between 0.5 and 1.0. The choice of concentration is critical; solutions that are too concentrated can lead to detector saturation and non-linear Beer-Lambert behavior.

-

Blank: Use deionized water.

1.2.3 Data Acquisition Workflow

Caption: Workflow for UV-Vis Spectroscopic Analysis.

Data Interpretation

-

Violet Form ([Cr(H₂O)₆]₂(SO₄)₃·6H₂O): The aqueous solution of the violet hydrate contains the [Cr(H₂O)₆]³⁺ ion. Its spectrum typically shows two broad absorption bands.[7]

-

A lower energy band (higher wavelength) centered around 570-580 nm , corresponding to the ⁴A₂g → ⁴T₂g transition.

-

A higher energy band (lower wavelength) centered around 400-410 nm , corresponding to the ⁴A₂g → ⁴T₁g transition.

-

-

Green Form: When the solution is heated or if the starting material is the green hydrate, sulfate ions coordinate to the chromium center, forming species like [Cr(H₂O)₅(SO₄)]⁺. Sulfate is a weaker field ligand than water. This change in the coordination sphere causes a shift in the absorption maxima to longer wavelengths (a red shift), resulting in the characteristic green color.[5][7]

Vibrational Spectroscopy (IR and Raman): Fingerprinting Molecular Structure

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules. For chromium(III) sulfate hydrate, they provide definitive information on the status of the sulfate anions and the water molecules (both coordinated and lattice).

Theoretical Basis

-

Sulfate (SO₄²⁻) Vibrations: A free sulfate ion has tetrahedral (T_d) symmetry, resulting in four fundamental vibrational modes. Upon coordination to the chromium ion or due to crystal lattice effects, this symmetry is lowered, which can cause formally "inactive" modes to become active and degenerate modes to split.

-

Water (H₂O) Vibrations: Water molecules exhibit characteristic O-H stretching and H-O-H bending vibrations. The frequencies of these modes are highly sensitive to hydrogen bonding. Therefore, it is possible to distinguish between water molecules directly coordinated to the Cr(III) ion and those present as water of crystallization in the lattice.[8][9]

Experimental Protocol: FTIR Analysis

This protocol describes the analysis of a solid sample using an Attenuated Total Reflectance (ATR) accessory, which minimizes sample preparation.

2.2.1 Instrumentation

-

Fourier Transform Infrared (FTIR) Spectrometer equipped with a diamond ATR accessory.

2.2.2 Data Acquisition Workflow

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal. This is a self-validating step; a clean background is essential for accurate sample measurement.

-

Sample Application: Place a small amount of the solid chromium(III) sulfate hydrate powder onto the ATR crystal and apply pressure using the anvil to ensure good contact.

-

Spectrum Collection: Collect the sample spectrum, typically by co-adding 32 or 64 scans over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Experimental Protocol: Raman Analysis

This protocol is for analyzing the solid powder using a standard benchtop Raman system.

2.3.1 Instrumentation

-

Raman spectrometer with laser excitation (e.g., 488 nm or 514 nm).[8]

-

Microscope objective for focusing the laser and collecting the scattered light.

2.3.2 Data Acquisition Workflow

-

Calibration: Calibrate the spectrometer using a known standard (e.g., a silicon wafer).

-

Sample Placement: Place a small amount of the solid sample on a microscope slide.

-

Data Acquisition: Focus the laser on the sample and acquire the spectrum. The laser power and acquisition time must be optimized to maximize signal without causing sample degradation (thermal decomposition). A typical range is 100-4000 cm⁻¹.

Data Interpretation for IR and Raman

The key vibrational bands for chromium(III) sulfate hydrate are summarized below.

| Vibrational Mode | Typical IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) | Assignment |

| Water O-H Stretching | 3000-3600 (broad) | 3000-3600 (complex) | Stretching of coordinated and lattice H₂O molecules.[8][9] |

| Water H-O-H Bending | ~1630 | Weak | Bending of coordinated and lattice H₂O molecules.[8] |

| Sulfate ν₃ (asymmetric stretch) | ~1120 (strong, often split) | ~1100-1150 | Asymmetric stretching of S-O bonds. Splitting indicates lowered symmetry.[10] |

| Sulfate ν₁ (symmetric stretch) | Inactive in T_d, weak if active | ~980 (very strong) | Symmetric stretching of S-O bonds.[11] Position is sensitive to hydration.[12] |

| Sulfate ν₄ (bending) | ~610 | ~610-620 | O-S-O bending modes.[10] |

| Cr-O Vibrations / Lattice Modes | < 600 | < 400 | Vibrations involving the Cr-O bonds and lattice phonons.[9][13] |

The most diagnostic peak in the Raman spectrum is the intense, sharp ν₁ symmetric stretch of the sulfate anion. Its position can be used to infer the degree of hydration and whether the sulfate is coordinated.[11][12] In the IR spectrum, the broad O-H stretching band and the strong ν₃ sulfate band are the most prominent features.[10][14]

Electron Paramagnetic Resonance (EPR) Spectroscopy: A Window into the Unpaired Electrons

EPR spectroscopy is a magnetic resonance technique that specifically detects species with unpaired electrons. Since Cr(III) is a d³ ion with three unpaired electrons (a spin state S = 3/2), it is EPR active, making this technique exceptionally powerful for probing its electronic environment.[13]

Theoretical Basis

The EPR spectrum of a Cr(III) complex is sensitive to the symmetry of the ligand field around the ion. In a perfectly octahedral environment, a single, relatively sharp EPR signal is expected. However, any distortion from perfect octahedral symmetry introduces a phenomenon called zero-field splitting (ZFS), which splits the spin energy levels even in the absence of an external magnetic field.[15] This ZFS can lead to significant broadening or splitting of the EPR signal.[15][16] The shape and position (g-factor) of the EPR signal provide a detailed fingerprint of the local coordination geometry of the Cr(III) center.

Experimental Protocol: X-band EPR

This protocol describes the analysis of a frozen solution, which provides a random distribution of molecular orientations.

3.2.1 Instrumentation

-

X-band (~9.5 GHz) EPR spectrometer.

-

Liquid nitrogen cryostat for low-temperature measurements (e.g., 120 K).[15]

-

EPR sample tubes (quartz).

3.2.2 Data Acquisition Workflow

Sources

- 1. wholesale Chromium(III) sulfate hydrate Crystalline - FUNCMATER [funcmater.com]

- 2. Chromium III Sulfate Formula - Structure, Properties, Uses, Sample Questions - GeeksforGeeks [geeksforgeeks.org]

- 3. byjus.com [byjus.com]

- 4. Chromium(III) sulfate - Wikipedia [en.wikipedia.org]

- 5. Chromium(III) sulfate - Sciencemadness Wiki [sciencemadness.org]

- 6. lacc-terryb.com [lacc-terryb.com]

- 7. uv visible absorption spectra of chromium compounds complex ions spectra of chromate(VI) dichromate(VI) hexaaquachromium(III) ion Cr3+(aq) hexaamminechromium(III) ion colour hexaaquachromium(II) ion Co2+(aq) peak wavelengths in spectra diagramsDoc Brown's chemistry revision notes [docbrown.info]

- 8. lpi.usra.edu [lpi.usra.edu]

- 9. pubs.acs.org [pubs.acs.org]

- 10. redalyc.org [redalyc.org]

- 11. researchgate.net [researchgate.net]

- 12. Sulfates on Mars: A systematic Raman spectroscopic study of hydration states of magnesium sulfates [pubs.usgs.gov]

- 13. skaczmarek.zut.edu.pl [skaczmarek.zut.edu.pl]

- 14. spectrabase.com [spectrabase.com]

- 15. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 16. Ligand control of low-frequency electron paramagnetic resonance linewidth in Cr(iii) complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to the Thermal Decomposition Pathway of Chromium (III) Sulfate Hydrate

This guide provides a comprehensive examination of the thermal decomposition pathway of chromium (III) sulfate hydrate, a process of significant interest in fields ranging from inorganic chemistry and materials science to industrial applications such as catalyst preparation and pigment production. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the material's thermal behavior, including the intermediate species formed and the kinetics of the transformation.

Introduction: The Significance of Understanding Thermal Decomposition

Chromium (III) sulfate is a key industrial chemical, and its hydrated forms are the most common. The controlled thermal decomposition of these hydrates is a critical step in the synthesis of chromium-based materials with specific properties. A thorough understanding of the decomposition pathway, including the precise temperatures of dehydration and the final decomposition to chromium (III) oxide, is paramount for process optimization and the rational design of materials. This guide will elucidate the stepwise nature of this process, underpinned by data from key analytical techniques, primarily Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA), with structural confirmation by X-ray Diffraction (XRD).

The choice of these techniques is causal. TGA provides quantitative information on mass changes as a function of temperature, allowing for the precise determination of water loss and the stoichiometry of the decomposition reactions. DTA complements this by detecting the endothermic and exothermic events associated with phase transitions and chemical reactions, providing a more complete energetic picture of the process. XRD is then employed to definitively identify the crystalline structure of the initial, intermediate, and final products, ensuring a self-validating analytical approach.

The Multi-Stage Thermal Decomposition Pathway

The thermal decomposition of the commonly available chromium (III) sulfate octadecahydrate (Cr₂(SO₄)₃·18H₂O) is not a single-step event but rather a sequential process involving dehydration followed by the decomposition of the anhydrous salt.

Stepwise Dehydration of Cr₂(SO₄)₃·18H₂O

Thermogravimetric analysis reveals that the dehydration of Cr₂(SO₄)₃·18H₂O occurs in distinct stages, corresponding to the formation of lower hydrates before the eventual formation of the anhydrous salt.[1]

The initial violet octadecahydrate undergoes a series of transformations upon heating:

-

Stage 1: Formation of Chromium (III) Sulfate Nonahydrate (Cr₂(SO₄)₃·9H₂O) The first major weight loss corresponds to the removal of nine water molecules. This transition from the octadecahydrate to the nonahydrate occurs without a change in the violet color of the compound.[1]

-

Stage 2: Formation of Chromium (III) Sulfate Trihydrate (Cr₂(SO₄)₃·3H₂O) Further heating leads to the loss of an additional six water molecules, resulting in the formation of a green trihydrate.[1]

-

Stage 3: Formation of Anhydrous Chromium (III) Sulfate (Cr₂(SO₄)₃) The final three molecules of water are evolved over a broader temperature range, from approximately 375 K to 500 K (102 °C to 227 °C), yielding a peach-blossom-colored anhydrous chromium (III) sulfate.[1]

The overall dehydration process can be visualized as follows:

Caption: Stepwise dehydration of chromium (III) sulfate octadecahydrate.

Decomposition of Anhydrous Chromium (III) Sulfate

Once the anhydrous form is obtained, further heating to higher temperatures induces the decomposition of the sulfate into chromium (III) oxide (Cr₂O₃) and sulfur trioxide (SO₃) gas.[2] This is a non-redox thermal decomposition.[2]

The overall reaction for the decomposition of the anhydrous salt is:

Cr₂(SO₄)₃(s) → Cr₂O₃(s) + 3SO₃(g)[2]

The final solid product, chromium (III) oxide, is a crystalline material as confirmed by X-ray diffraction analysis.[3] Studies have shown that this decomposition proceeds directly to the oxide without the formation of stable intermediate phases.

Quantitative Analysis of the Decomposition Pathway

The following table summarizes the expected weight losses and approximate temperature ranges for each step of the thermal decomposition of Cr₂(SO₄)₃·18H₂O, based on stoichiometric calculations and literature data.

| Decomposition Stage | Temperature Range (°C) | Theoretical Weight Loss (%) | Cumulative Weight Loss (%) |

| Cr₂(SO₄)₃·18H₂O → Cr₂(SO₄)₃·9H₂O + 9H₂O | ~ 50 - 100 | 22.63 | 22.63 |

| Cr₂(SO₄)₃·9H₂O → Cr₂(SO₄)₃·3H₂O + 6H₂O | ~ 100 - 150 | 15.08 | 37.71 |

| Cr₂(SO₄)₃·3H₂O → Cr₂(SO₄)₃ + 3H₂O | ~ 150 - 400 | 7.54 | 45.25 |

| Cr₂(SO₄)₃ → Cr₂O₃ + 3SO₃ | > 700 | 33.51 | 78.76 |

Note: The temperature ranges are approximate and can be influenced by experimental conditions such as heating rate and atmosphere.

Experimental Protocols

To empirically determine the thermal decomposition pathway, a combined TGA/DTA analysis is the method of choice. The following provides a detailed, self-validating protocol.

Thermogravimetric and Differential Thermal Analysis (TGA/DTA)

Objective: To quantitatively measure the weight changes and thermal events associated with the decomposition of this compound.

Instrumentation: A simultaneous TGA/DTA instrument.

Experimental Workflow:

Caption: Experimental workflow for TGA/DTA analysis.

Detailed Steps:

-

Instrument Calibration: Ensure the TGA/DTA instrument is calibrated for both temperature and mass according to the manufacturer's specifications.

-

Sample Preparation: Accurately weigh approximately 5-10 mg of finely ground chromium (III) sulfate octadecahydrate into an inert crucible (e.g., alumina).

-

Experimental Conditions:

-

Place the crucible in the TGA/DTA instrument.

-

Purge the furnace with a dry, inert gas (e.g., nitrogen or argon) at a flow rate of 50-100 mL/min to prevent any oxidative side reactions.

-

Heat the sample from ambient temperature to 1000 °C at a constant heating rate of 10 °C/min.

-

-

Data Acquisition: Continuously record the sample mass (TGA) and the differential temperature (DTA) as a function of the furnace temperature.

-

Data Analysis:

-

Plot the TGA curve (percent weight vs. temperature) and the DTA curve (ΔT vs. temperature).

-

From the TGA curve, determine the onset and end temperatures for each distinct weight loss step. Calculate the percentage weight loss for each step.

-

From the DTA curve, identify the endothermic peaks corresponding to the dehydration and decomposition steps.

-

Compare the experimental weight losses with the theoretical values to identify the intermediate hydrates and the final product.

-

X-ray Diffraction (XRD) for Product Identification

Objective: To confirm the crystalline structure of the initial material, intermediate hydrates, and the final decomposition product.

Methodology:

-

Prepare samples of the initial Cr₂(SO₄)₃·18H₂O and the solid residues obtained by heating the material to temperatures corresponding to the plateaus in the TGA curve (i.e., after each major weight loss step).

-

Analyze each sample using a powder X-ray diffractometer.

-

Compare the obtained diffraction patterns with standard reference patterns from a crystallographic database (e.g., the ICDD's Powder Diffraction File) to confirm the identity of each phase.

Conclusion

The thermal decomposition of this compound is a well-defined, multi-step process that can be effectively characterized by a combination of thermogravimetric analysis, differential thermal analysis, and X-ray diffraction. The octadecahydrate sequentially dehydrates to a nonahydrate, a trihydrate, and then the anhydrous salt before finally decomposing to crystalline chromium (III) oxide at temperatures above 700 °C. A comprehensive understanding of these transformations and their associated temperatures is crucial for the controlled synthesis of chromium-based materials with desired properties. The protocols and data presented in this guide provide a robust framework for researchers and scientists working with this important industrial compound.

References

-

Jacob, K. T., Rao, D. B., & Nelson, H. G. (1979). Stability of chromium (III) sulfate in atmospheres containing oxygen and sulfur. Metallurgical and Materials Transactions A, 10(3), 327-331. [Link]

-

Wikipedia. (n.d.). Chromium(III) sulfate. Retrieved from [Link]

-

You-iggy. (2022, June 12). Cr2(SO4)3 → Cr2O3 + 3SO3. Retrieved from [Link]

-

SciSpace. (1979, March 1). Stability of chromium (III) sulfate in atmospheres containing oxygen and sulfur. Retrieved from [Link]

-

WebQC. (n.d.). Molar mass of Cr2(SO4)318H2O. Retrieved from [Link]

Sources

Introduction: The Magnetic Identity of Trivalent Chromium

An In-Depth Technical Guide to the Magnetic Susceptibility of Trivalent Chromium Compounds

Trivalent chromium, with its d³ electron configuration, is a cornerstone of coordination chemistry and materials science. Its compounds exhibit a rich variety of colors, reactivities, and, most notably, magnetic properties. Understanding the magnetic susceptibility of these compounds provides a direct window into their electronic structure, bonding, and geometry.[1] Magnetic susceptibility (χ) is a fundamental property that quantifies how much a material becomes magnetized when placed in an external magnetic field.[2] For trivalent chromium compounds, this property is dominated by paramagnetism, an attraction to magnetic fields arising from the presence of unpaired electrons.[3]

This guide offers researchers, scientists, and drug development professionals a comprehensive overview of the theoretical underpinnings, experimental methodologies, and practical applications related to the magnetic susceptibility of Cr(III) compounds. By synthesizing theoretical principles with field-proven experimental insights, we aim to provide a self-validating framework for the accurate measurement and interpretation of this critical physicochemical parameter.

Theoretical Foundations: Why Cr(III) is Paramagnetic

The magnetic behavior of Cr(III) complexes is a direct consequence of its electronic structure, which is best described by Crystal Field Theory (CFT).[4][5][6]

The d³ Electronic Configuration

A neutral chromium atom has the electron configuration [Ar] 3d⁵ 4s¹. To form the trivalent cation, Cr³⁺, it loses three electrons, resulting in the configuration [Ar] 3d³. According to Hund's rule, these three electrons will occupy separate d-orbitals with parallel spins to maximize spin multiplicity. This results in three unpaired electrons, the primary source of paramagnetism in Cr(III) compounds.[7][8]

Crystal Field Theory and d-Orbital Splitting

In a free Cr³⁺ ion, the five d-orbitals are degenerate (have the same energy). However, in a coordination complex, the ligands create an electrostatic field that breaks this degeneracy.[4][6]

In the most common geometry, octahedral, the six ligands approach the central metal ion along the x, y, and z axes. This raises the energy of the d-orbitals with lobes pointing directly at the axes (the eg set: dz², dx²-y²) more than the orbitals with lobes pointing between the axes (the t2g set: dxy, dxz, dyz).[5]

For a Cr(III) (d³) ion in an octahedral field, the three d-electrons occupy the lower-energy t2g orbitals, each in a separate orbital with parallel spins. This arrangement is energetically favorable regardless of whether the ligand field is strong or weak, meaning Cr(III) octahedral complexes are not subject to high-spin vs. low-spin ambiguity. They consistently possess three unpaired electrons.[4]

Caption: d-orbital splitting for a Cr(III) ion in an octahedral ligand field.

The Spin-Only Magnetic Moment

The magnetic moment (µ) is a measure of the strength of a material's magnetism. For first-row transition metal complexes, the contribution from the electron's orbital angular momentum is often "quenched."[9] Therefore, the magnetic moment can be accurately estimated using the "spin-only" formula, which depends solely on the number of unpaired electrons (n).[3][10]

μs = √[n(n + 2)]

Where:

-

μs is the spin-only magnetic moment in units of Bohr Magnetons (BM).

-

n is the number of unpaired electrons.

For Cr(III), with n = 3, the theoretical spin-only magnetic moment is: μs = √[3(3 + 2)] = √15 ≈ 3.87 BM [7][11]

This value serves as a critical benchmark. Experimentally measured magnetic moments for most mononuclear Cr(III) complexes are very close to this theoretical value.[9][12]

| Number of Unpaired Electrons (n) | Total Spin (S) | Spin-Only Magnetic Moment (μs) in BM | Example Ions |

| 1 | 1/2 | √3 ≈ 1.73 | Ti³⁺, Cu²⁺ |

| 2 | 1 | √8 ≈ 2.83 | V³⁺, Ni²⁺ |

| 3 | 3/2 | √15 ≈ 3.87 | Cr³⁺, Co²⁺ (high-spin) |

| 4 | 2 | √24 ≈ 4.90 | Mn³⁺, Fe²⁺ (high-spin) |

| 5 | 5/2 | √35 ≈ 5.92 | Mn²⁺, Fe³⁺ (high-spin) |

Experimental Measurement of Magnetic Susceptibility

Accurate determination of magnetic susceptibility is crucial for validating theoretical predictions. The choice of method depends on the sample's physical state (solid or solution), the required sensitivity, and available instrumentation.[13]

Solid-State Measurements: SQUID Magnetometry

The Superconducting Quantum Interference Device (SQUID) magnetometer is the gold standard for measuring magnetic properties of solid samples with exceptional sensitivity.[14][15] It can detect extremely small magnetic fields, making it ideal for characterizing weakly paramagnetic materials or studying temperature-dependent magnetic phenomena.[14][16]

Causality of SQUID Operation: A SQUID operates on the principles of quantum mechanics. It consists of a superconducting loop containing one or two Josephson junctions. An applied magnetic field from the sample induces a change in the magnetic flux threading the loop. This change, in turn, causes a measurable change in the current-voltage characteristics of the loop. This response is incredibly sensitive, allowing for the precise determination of the sample's magnetic moment.[14]

Caption: A generalized workflow for magnetic susceptibility measurement using SQUID.

Experimental Protocol: SQUID Magnetometry

-

Sample Preparation: A precisely weighed polycrystalline sample (typically 1-20 mg) is packed into a gelatin capsule or a straw. The sample's mass and the molecular weight of the Cr(III) compound are recorded.

-

Background Measurement: The magnetic moment of the empty sample holder is measured at the desired temperatures and magnetic fields to allow for background subtraction.

-

Sample Measurement: The sample is loaded into the SQUID. The magnetic moment (M) is measured as a function of temperature (T) and applied magnetic field (H). A common experiment involves cooling the sample to a low temperature (e.g., 2 K) and measuring M while slowly warming to room temperature (e.g., 300 K) under a constant, weak magnetic field.[17]

-

Data Analysis:

-

The raw data is corrected by subtracting the contribution from the sample holder.

-

The molar magnetic susceptibility (χM) is calculated.

-

A diamagnetic correction is applied to account for the core electrons of the atoms, which produce a small opposing magnetic field.[18]

-

Solution-State Measurements: The Evans Method

For compounds that are soluble, the Evans method provides a convenient and rapid way to determine magnetic susceptibility using a standard Nuclear Magnetic Resonance (NMR) spectrometer.[19][20]

Causality of the Evans Method: The method relies on the principle that a paramagnetic solute alters the bulk magnetic susceptibility of the solution.[21][22] This change in the magnetic field experienced by the solvent molecules causes a small shift in their NMR resonance frequency. By measuring this shift relative to a reference, the magnetic susceptibility of the solute can be calculated.[20][21] A capillary insert containing the pure solvent (or a solvent with a reference compound) is placed inside the NMR tube containing the solution of the paramagnetic compound. The difference in the chemical shift (Δδ) of a solvent peak inside and outside the capillary is measured.[23]

Experimental Protocol: The Evans Method (NMR)

-

Reference Preparation: A standard NMR tube is filled with a solution of the chosen deuterated solvent (e.g., D₂O, CDCl₃) containing a small amount of a reference substance with a sharp NMR signal (e.g., tert-butanol). A sealed capillary is also filled with this same solution.

-

Sample Preparation: A solution of the Cr(III) compound is prepared in the same solvent system with a precisely known concentration (c). The sealed capillary from step 1 is placed inside this NMR tube.

-

NMR Spectrum Acquisition: A ¹H NMR spectrum of the sample tube containing the capillary is acquired. The spectrum will show two distinct signals for the reference substance: one from the bulk solution containing the paramagnetic Cr(III) complex and one from the reference solution inside the capillary.

-

Data Analysis:

-

Measure the frequency difference (Δf in Hz) between the two reference signals.[22]

-

Calculate the mass susceptibility (χg) and then the molar magnetic susceptibility (χM).

-

The molar susceptibility can be calculated using the following equation: χM = (Δf / (f * c)) * M + χM,solv (Note: Simplified form; precise equations may vary with spectrometer and reference setup and require corrections for density).[19][22] Where: Δf is the frequency shift, f is the spectrometer frequency, c is the molar concentration, M is the molecular weight, and χM,solv is the molar susceptibility of the solvent.

-

| Technique | Sample Phase | Sensitivity | Temperature Range | Key Advantage |

| SQUID Magnetometry | Solid | Very High (10⁻⁸ emu) | Wide (e.g., 2-400 K) | Provides detailed temperature-dependent data for studying magnetic interactions.[16] |

| Evans Method (NMR) | Solution | Moderate | Typically Room Temp. | Rapid, convenient, and uses standard NMR instrumentation.[19][20] |

| Gouy Balance | Solid | Low | Limited | Historically significant, simple to understand principle.[2][24] |

Data Interpretation: From Raw Data to Chemical Insight

The experimentally determined molar magnetic susceptibility (χM) is the key to unlocking information about the electronic structure of the Cr(III) compound.

Calculating the Effective Magnetic Moment

After obtaining the corrected molar magnetic susceptibility (χMcorr), the effective magnetic moment (μeff) is calculated using the following relationship, which incorporates the temperature (T) dependence:

μeff = √[ (3k / (NμB²)) * χMcorr * T ] ≈ 2.828 * √(χMcorr * T)

Where:

-

k is the Boltzmann constant.

-

N is Avogadro's number.

-

μB is the Bohr magneton.

-

T is the absolute temperature in Kelvin.